2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride
Overview
Description
The closest compounds I found are “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” and “®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride”. These compounds have a molecular weight of 205.66 . They are stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The InChI code for “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” is 1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H .Physical and Chemical Properties Analysis
The compounds “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” and “®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” are solid at room temperature .Scientific Research Applications
FTY720 in Cancer Therapy
FTY720, a compound structurally related to the class of 2-amino-1-phenylpropanols, shows significant potential in cancer therapy. It is primarily an immunosuppressant approved for treating multiple sclerosis but has demonstrated antitumor efficacy in several cancer models. FTY720 operates both through sphingosine-1-phosphate receptor-dependent and independent mechanisms, indicating its diverse therapeutic potential beyond immunosuppression, including direct cytotoxic effects against cancer cells (Li Zhang et al., 2013).
Fluorinated Amino Acids in Protein Design
The integration of fluorinated analogs of amino acids into proteins has been explored to enhance protein stability and introduce novel biological properties. Fluorination is a strategy to improve the chemical and thermal stability of proteins, which could be beneficial for developing proteins with enhanced functionality or for therapeutic purposes. This approach has shown promise in both soluble and membrane-bound proteins, demonstrating the potential of fluorinated amino acids in biomedical applications (B. Buer & E. Marsh, 2012).
Chitosan and Its Antimicrobial Potential
Chitosan, a biopolymer closely related to the discussion of amino-functionalized compounds, exhibits significant antimicrobial activity. It is a versatile carbohydrate with a high charge density and reactive amino groups, which contribute to its broad spectrum of applications, including antimicrobial systems. The antimicrobial activity of chitosan, coupled with its biocompatibility and physical stability, opens new avenues for its use in pharmaceutical formulations and as a food additive (D. Raafat & H. Sahl, 2009).
Fluorescence Emission from Nitrogen-containing Organic Compounds
Research into nitrogen-containing organic compounds, such as those with amino groups, has shown that these materials can exhibit unique fluorescence properties. These findings have implications for developing new fluorescent materials for biomedical applications, highlighting the role of amino-functionalized compounds in advancing fluorescence-based technologies (Wang Shao-fei, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often involved in interactions with various receptors or enzymes in the body, which play crucial roles in numerous biological processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target receptors or enzymes, thereby modulating their activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
Nevertheless, compounds of this nature typically influence a variety of pathways, leading to downstream effects that can impact various physiological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of similar compounds often involve changes in cellular signaling, gene expression, or enzymatic activity, which can ultimately influence the physiological state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBWRRTOZTNLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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